Tert-butyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate
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Description
“Tert-butyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The compound also contains a tert-butyl ester group, a methoxyphenyl group, and an azolidinone group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features would likely include the piperazine ring, the tert-butyl ester group, the methoxyphenyl group, and the azolidinone group . The exact structure would depend on the specific synthesis pathway used .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the ester group could undergo hydrolysis, the piperazine ring could participate in substitution reactions, and the azolidinone group could be involved in various condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring and the nonpolar tert-butyl group could impact the compound’s solubility, melting point, and boiling point .Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 4-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-20(2,3)28-19(26)22-11-9-21(10-12-22)15-13-17(24)23(18(15)25)14-7-5-6-8-16(14)27-4/h5-8,15H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWAEIXQGJTIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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